BenchChemオンラインストアへようこそ!

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one

Chemical identity verification Procurement QC Target identification

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one (CAS 929220-61-1) is a synthetic 1,3-disubstituted 2-thioxoimidazolidin-4-one derivative, belonging to the 2-thiohydantoin class of heterocyclic compounds. It features a morpholinopropyl substituent at the N3 position and a methyl group at N1.

Molecular Formula C11H19N3O2S
Molecular Weight 257.35 g/mol
CAS No. 929220-61-1
Cat. No. B1430378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one
CAS929220-61-1
Molecular FormulaC11H19N3O2S
Molecular Weight257.35 g/mol
Structural Identifiers
SMILESCN1CC(=O)N(C1=S)CCCN2CCOCC2
InChIInChI=1S/C11H19N3O2S/c1-12-9-10(15)14(11(12)17)4-2-3-13-5-7-16-8-6-13/h2-9H2,1H3
InChIKeyPYKFLFLKSOIJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one CAS 929220-61-1: Chemical Identity and Sourcing Baseline


1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one (CAS 929220-61-1) is a synthetic 1,3-disubstituted 2-thioxoimidazolidin-4-one derivative, belonging to the 2-thiohydantoin class of heterocyclic compounds [1]. It features a morpholinopropyl substituent at the N3 position and a methyl group at N1. The molecular formula is C11H19N3O2S with a molecular weight of 257.35 g/mol . This scaffold is characterized by a reactive cyclic thiourea core, making it a versatile intermediate in medicinal chemistry and a candidate for biological screening programs [1]. Notably, multiple vendors have erroneously cross-labeled this compound as 'MTI-101,' a designation that properly belongs to a cyclized peptidomimetic with a distinct chemical structure and mechanism of action [2][3].

Why Generic Substitution Fails for 1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one


Generic substitution within the 2-thioxoimidazolidin-4-one class is unreliable because minor structural modifications at the N1 and N3 positions dramatically alter biological activity profiles. The N1-methyl group in this compound distinguishes it from the des-methyl analog 3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one (CAS 860030-17-7) . In a systematic study of 1,3-disubstituted-2-thioxoimidazolidin-4-ones, varying the N3 substituent while keeping the N1-methyl fixed produced IC50 values spanning over two orders of magnitude (0.017–>100 μM) against HepG2 cells [1]. Furthermore, the morpholinopropyl side chain confers distinct physicochemical properties compared to aryl-substituted analogs: the predicted LogP of −0.23 places this compound in a more hydrophilic regime than phenyl-substituted congeners (LogP ~2.8–3.2) [2], directly impacting solubility, permeability, and formulation requirements. Substitution without verifying structural identity risks purchasing a compound incorrectly labeled as MTI-101, a peptidomimetic unrelated to the thioxoimidazolidin-4-one scaffold [3].

Quantitative Evidence Guide: 1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one Differentiation Data


Chemical Identity Verification: MTI-101 Cross-Labeling Risk vs. Authentic Peptidomimetic

Compound CAS 929220-61-1 is sold by multiple vendors under the synonym 'MTI-101.' However, the genuine MTI-101 described in peer-reviewed literature is a cyclized peptidomimetic (derived from the HYD1 peptide) that binds CD44/ITGA4 complexes and induces necrotic cell death in multiple myeloma [1][2]. These two entities are chemically distinct: the small-molecule thioxoimidazolidin-4-one (MW 257.35) vs. the peptidomimetic (MW >1000 Da). Procurement of CAS 929220-61-1 under the MTI-101 designation for myeloma studies will yield the wrong compound. Analytical confirmation by HRMS or NMR is essential to verify identity .

Chemical identity verification Procurement QC Target identification

Structural Differentiation: N1-Methyl vs. N1-H Impact on the Morpholinopropyl Scaffold

The N1-methyl substituent distinguishes this compound from the des-methyl analog 3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one (CAS 860030-17-7). N-methylation of the thiohydantoin core eliminates a hydrogen-bond donor site, reducing TPSA from approximately 56.1 Ų (des-methyl) to 36.02 Ų (N1-methyl) . In related 1-methyl-2-thioxoimidazolidin-4-one series, N1-methylation was shown to be a critical determinant of NADPH oxidase (NOX) inhibitory activity and blood-brain barrier permeability, with N1-H analogs showing significantly reduced potency [1]. This modification also impacts metabolic stability: N-methylation of the hydantoin/thiohydantoin NH generally increases resistance to oxidative metabolism [2].

Structure-activity relationship N-methylation Metabolic stability

Purity and Specification Differentiation Across Commercial Suppliers

The compound is commercially available from multiple non-exclusive suppliers with differing purity specifications. MolCore offers NLT 98% purity (Product MC121129) ; Leyan specifies 98% purity with storage condition guidance (Product 1801981) ; Chemenu offers 95% purity (Catalog CM529946) ; and CymitQuimica provides minimum 95% purity . The 3% purity gap between 95% and 98% grades is consequential for dose-response assays where impurities at the 5% level can confound IC50 determinations, particularly at high testing concentrations. The GHS classification (H302-H315-H319-H335) is consistent across suppliers with available safety data .

Chemical purity Vendor comparison Quality control

Class-Level Anticancer Activity Potential: Thioxoimidazolidin-4-one Scaffold Benchmarking

Direct biological data for CAS 929220-61-1 is absent from peer-reviewed literature. However, the 1,3-disubstituted-2-thioxoimidazolidin-4-one scaffold has demonstrated potent anticancer activity in multiple studies. Compound 4 (Nafie et al. 2021) showed an IC50 of 0.017 μM against HepG2 cells, compared to staurosporine (IC50 5.07 μM) and 5-FU (IC50 5.18 μM) [1]. Compounds 6 and 8a (Mourad et al. 2021) exhibited superior cytotoxicity against MCF-7, HepG2, and A549 cell lines compared to sorafenib and erlotinib [2]. The morpholinopropyl group is hypothesized to enhance aqueous solubility and modulate target engagement relative to aryl-substituted analogs, but this remains untested for the specific compound [3].

Anticancer activity HepG2 MCF-7 Thiohydantoin

Physicochemical LogP Differentiation from Aryl-Substituted Thioxoimidazolidin-4-one Analogs

The predicted LogP of −0.23 for CAS 929220-61-1 places it in a distinctly more hydrophilic regime compared to typical aryl-substituted 2-thioxoimidazolidin-4-ones. For comparison, 3-(4-ethylphenyl)-2-thioxoimidazolidin-4-one has a predicted LogP of ~2.8, and 3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one has a predicted LogP of ~3.2 [1]. The morpholinopropyl group contributes approximately +0.5 LogP units relative to the parent 2-thiohydantoin (LogP −0.35) , while the N1-methyl adds an additional ~+0.2 units. This moderate hydrophilicity (LogP < 0) suggests good aqueous solubility but may limit passive membrane permeability relative to more lipophilic analogs [2].

LogP Hydrophilicity Formulation ADME prediction

Best-Fit Application Scenarios for 1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one (CAS 929220-61-1)


Scaffold-Hopping Medicinal Chemistry Programs Targeting Thiohydantoin-Based Kinase Inhibition

The 2-thioxoimidazolidin-4-one scaffold has demonstrated dual EGFR/VEGFR-2 inhibitory activity [1] and CDK2/EGFR dual inhibition [2] in structurally related derivatives. CAS 929220-61-1 serves as a suitable starting scaffold for diversification at the C5 position via Knoevenagel condensation with aryl aldehydes [3]. The morpholinopropyl group at N3 is expected to enhance solubility relative to phenyl-substituted analogs (ΔLogP ≈ −3 units) , facilitating biochemical assay development. Researchers should verify compound identity by HRMS prior to use given the MTI-101 mislabeling risk [4].

Antimicrobial Screening in Antibacterial and Antifungal Discovery Programs

The thioxoimidazolidin-4-one class has documented antibacterial and antifungal activities, with some derivatives showing interactions at fungal CYP450 sterol 14α-demethylase [1]. CAS 929220-61-1 is structurally pre-organized for antimicrobial screening: the morpholine moiety is a known pharmacophore in antibacterial agents, while the thioxo group can coordinate metal ions relevant to metalloenzyme inhibition [2]. The compound's moderate hydrophilicity (LogP −0.23) [3] makes it compatible with broth microdilution assays. Users should procure the 98% purity grade to minimize impurity interference in MIC determinations .

Chemical Probe Development for Nox Enzyme and Redox Biology Studies

1-Methyl-2-thioxoimidazolidin-4-one derivatives have been validated as NADPH oxidase (NOX) inhibitors with demonstrated blood-brain barrier permeability in Parkinson's disease models [1]. The N1-methyl group was identified as critical for NOX inhibitory potency in these studies. CAS 929220-61-1, bearing the requisite N1-methyl group plus a morpholinopropyl side chain that may impart additional solubility advantages, represents a structurally distinct chemotype for Nox inhibitor screening. Its low TPSA (36.02 Ų) [2] supports cell permeability predictions, though direct NOX activity data for this specific compound must be generated de novo.

FAAH Inhibitor Screening and Endocannabinoid System Research

2-Thioxoimidazolidin-4-ones (thiohydantoins) have been established as reversible fatty acid amide hydrolase (FAAH) inhibitor templates, with SAR studies demonstrating that N3-substitution critically modulates inhibitory potency [1]. The morpholinopropyl substituent at N3 in CAS 929220-61-1 introduces a tertiary amine capable of protonation at physiological pH, potentially engaging the FAAH active site differently than previously explored alkyl or aryl substituents. The compound's predicted LogP of −0.23 suggests favorable solubility for in vitro FAAH assays using membrane preparations, though lack of CB1/CB2 selectivity data necessitates counterscreening [2].

Quote Request

Request a Quote for 1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.